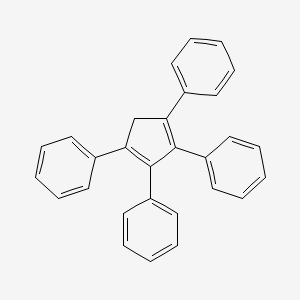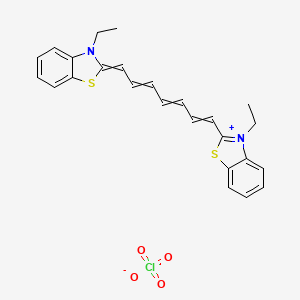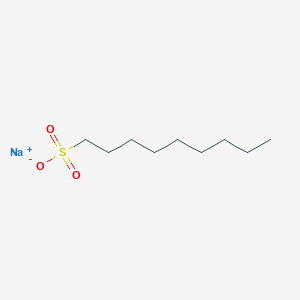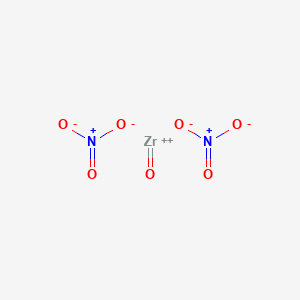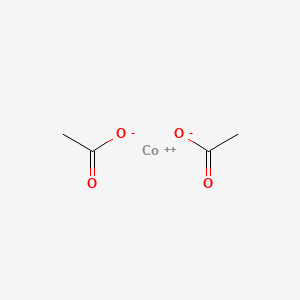
Zirconium nitride
Vue d'ensemble
Description
Zirconium Nitride (ZrN) is an inorganic compound used in a variety of ways due to its properties . It is a hard ceramic material similar to titanium nitride and is a cement-like refractory material . ZrN grown by physical vapor deposition (PVD) is a light gold color similar to elemental gold .
Synthesis Analysis
This compound nanopowders were synthesized via a simple direct carbothermic nitridation process of internal gel derived zirconia in the presence of nano-sized carbon black . The effects of reaction temperature, dwell time, and molar ratio of carbon black to Zr (C/Zr) on the phase composition, grain size, and crystal parameters of products were studied .Molecular Structure Analysis
This compound has a very high melting point, hardness, and chemical stability . Compared to the bulk ZrN, its nanoclusters are rarely explored . In this report, a few ZrN nanoclusters were generated using ab initio molecular dynamics simulation .Chemical Reactions Analysis
This compound can replace and even surpass Pt as a catalyst for ORR in alkaline environments . As-synthesized ZrN nanoparticles exhibit a high oxygen reduction performance with the same activity as that of a widely used Pt-on-carbon (Pt/C) commercial catalyst .Physical And Chemical Properties Analysis
This compound exhibits various outstanding physical and chemical properties, such as high melting point, high thermal conductivity, high hardness, good corrosion, wear resistance, low resistivity, and excellent chemical stability . These properties make it suitable for applications in extreme environments .Applications De Recherche Scientifique
1. Solar Heating Applications
Zirconium nitride has been used as a selective surface for concentrated solar heating applications. Its surface can be textured by a high-intensity laser beam under high-pressure nitrogen gas, which also imparts hydrophobic characteristics. However, environmental dust particles can significantly influence these surface characteristics, especially in humid air ambient conditions (Yilbas et al., 2018).
2. Plasmonics and Nanoplasmonics
In the field of plasmonics, metal nitrides like this compound (ZrN) are considered as potential replacements for noble metals in specific applications. ZrN, along with titanium nitride (TiN), possesses localized plasmon resonances similar to gold but with much higher temperature sustainability. This makes them ideal for high-temperature applications in nanoplasmonics, such as heat-assisted magnetic recording (HAMR) or thermophotovoltaics. However, they exhibit lower near-field enhancement compared to gold (Lalisse et al., 2016).
3. Atomic Scale Understanding and Technological Applications
ZrN is known for its exceptional mechanical, chemical, and electrical properties. These characteristics make it attractive for various technological applications like wear-resistant coatings, corrosion protection, cutting tools, and nuclear breeder reactors. A modified embedded atom method (MEAM) interatomic potential for Zr-N binary system helps in understanding the atomic scale performance of ZrN and its response to external stimuli (Narayanan et al., 2016).
4. Radiation Stability in Nuclear Applications
The radiation stability of ZrN is a critical factor for its use as an inert matrix for transuranic fuel in nuclear applications. Studies have shown that ZrN can sustain a high density of nano-sized defects under proton irradiation, indicating its potential as a reliable material in high-radiation environments like nuclear reactors (Yang et al., 2009).
5. Refractory Material for Hard Surface Treatment
ZrN is a refractory material with good mechanical and thermal properties, making it suitable for hard surface treatments at high temperatures. Plasma-assisted thermal nitridation of zirconium films in NH3 atmosphere can produce ZrN close to its ideal composition, although the process can incorporate residual oxygen impurities (Pichon et al., 2000).
6. Wear and Corrosion Properties for Implant Applications
ZrN's improved wear and corrosion properties, attained through thermal nitriding, make it a promising material for wear-resistant implant applications. The nitriding process enhances the wettability, hardness, and corrosion resistance of Zr, making it suitable for physiological environments (Reger et al., 2018).
7. Biomedical Applications
Zirconium nanoparticles, including this compound, have been synthesized for various biomedical applications. Different synthesis methods, such as sol-gel and hydrothermal, produce nanoparticles with unique properties useful in medical applications like hip arthroplasty and bone tissue engineering (Arshad et al., 2022).
8. Potential in Electronic and Sensor Applications
ZrN's low electrical resistivity and high thermal stability make it a potential candidate for ultra-large-scale integration (ULSI) applications, including as a diffusion barrier for Cu interconnects and in high-density memory structures. Plasma-enhanced atomic layer deposition (PEALD) is a technique used for depositing conducting ZrN films, indicating its utility in electronic applications (Muneshwar & Cadien, 2015).
Mécanisme D'action
Target of Action
Zirconium nitride (ZrN) is an inorganic compound that interacts with a variety of targets due to its unique properties . It is primarily used as a hard ceramic material, similar to titanium nitride, and is often used in cermets and laboratory crucibles . It is also commonly used for coating medical devices, industrial parts, automotive and aerospace components, and other parts subject to high wear and corrosive environments .
Mode of Action
This compound exhibits covalent bonding due to interactions between the 2p state of nitrogen and the 4d state of zirconium, resulting in Zr–N bonding . This bonding results in a high melting temperature and high thermal and electrical conductivity . The compound can accommodate non-metal vacancies, and its non-stoichiometric formula can be written as ZrN1−x .
Biochemical Pathways
Surface analysis revealed that ZrN has a very thin layer of HO when it is undergoing ORR . This thin layer helps molecules stick to it in a way that is beneficial for the ORR .
Pharmacokinetics
Its physical properties such as high temperature ionic conductivity, corrosion resistivity, good wear resistance, elevated fracture toughness, and high hardness and strength influence its behavior and stability in various environments.
Result of Action
The primary result of this compound’s action is its ability to enhance the performance of devices and materials it is applied to. For instance, it is used for coating medical devices, industrial parts, and other components subject to high wear and corrosive environments due to its hardness and resistance to corrosion . In the context of clean energy reactions, ZrN exhibits efficient performances, even outperforming platinum, when used for the ORR in alkaline media .
Action Environment
The environment significantly influences the action of this compound. For instance, in anion exchange membrane fuel cells (AEMFCs), which operate in alkaline conditions, ZrN exhibits efficient performances for the ORR . Moreover, the nitrogen amount during deposition influences the properties of ZrN films, such as roughness, wettability, and corrosion resistance .
Orientations Futures
Zirconium nitride helps power clean energy reactions . The proposed framework will help future designs for transition metal nitrides, paving a path for generating cleaner energy . This tested theory works well not just for ZrN but also for other materials like Fe3N, TiN, and HfN, which are similar to ZrN .
Analyse Biochimique
Biochemical Properties
Zirconium Nitride interacts with various biomolecules, particularly in the context of antibacterial activity. It has been observed to have a higher percentage of dead bacteria when compared to other surfaces . This suggests that this compound may interact with bacterial enzymes and proteins, disrupting their function and leading to bacterial death.
Cellular Effects
This compound has been shown to have a positive effect on human gingival fibroblasts (HGFs). These cells adhere and proliferate efficiently on surfaces coated with this compound . This suggests that this compound may influence cell signaling pathways and gene expression in these cells, promoting their growth and function.
Molecular Mechanism
It is known that it does not cause hemolytic activity or mutagenic potential, confirming its clinical safety
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to maintain its antibacterial activity over time . This suggests that it is stable and does not degrade significantly, making it suitable for long-term applications.
Metabolic Pathways
Given its antibacterial properties, it may interact with bacterial metabolic pathways, disrupting their function and leading to bacterial death .
Transport and Distribution
This compound is typically used as a coating on titanium abutments, suggesting that it remains localized at the site of application
Propriétés
IUPAC Name |
azanylidynezirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKZXLXHLZXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrN, NZr | |
| Record name | zirconium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067119 | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown odorless powder; [Alfa Aesar MSDS] Insoluble in water; [Wikipedia] | |
| Record name | Zirconium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25658-42-8, 12033-93-1 | |
| Record name | Zirconium nitride (ZrN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium nitride (Zr3N4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





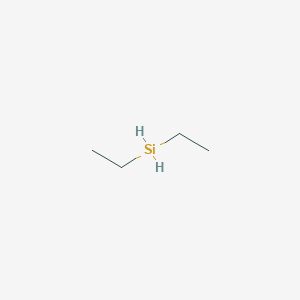
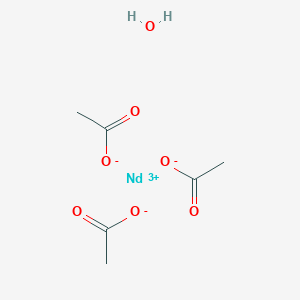
![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)

